N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide

Beschreibung

Molecular Architecture and IUPAC Nomenclature

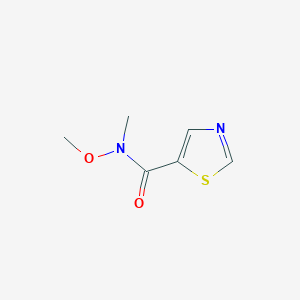

This compound possesses a well-defined molecular architecture that reflects the characteristic features of thiazole-based compounds with specialized functional group modifications. The compound's molecular formula is C₆H₈N₂O₂S, with a molecular weight of 172.21 grams per mole, establishing it as a relatively compact heterocyclic structure. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, which accurately describes the positioning of substituents and functional groups within the molecular framework.

The structural representation can be expressed through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as CN(C(=O)C1=CN=CS1)OC or CON(C)C(=O)c1cncs1. The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-7-4-11-5/h3-4H,1-2H3, which encodes the complete connectivity information for all atoms within the molecule. The International Chemical Identifier Key, represented as OHCWGRKUQDBZNM-UHFFFAOYSA-N, serves as a unique identifier for database searches and computational applications.

The thiazole ring system forms the core structural unit, comprising a five-membered heterocycle containing both sulfur and nitrogen atoms at positions 1 and 3 respectively. The carboxamide functionality is attached at position 5 of the thiazole ring, creating a direct connection between the heterocyclic core and the amide group. The nitrogen atom of the carboxamide bears two substituents: a methyl group and a methoxy group, resulting in the N,N-disubstituted amide configuration that distinguishes this compound from simpler thiazole carboxamide derivatives.

Crystallographic Characterization and Bonding Patterns

The crystallographic characterization of this compound provides crucial insights into its three-dimensional molecular arrangement and intermolecular interactions, although specific crystal structure data for this exact compound remains limited in the current literature. However, extensive crystallographic studies of related thiazole carboxamide derivatives provide valuable comparative information for understanding the bonding patterns and structural features that are likely present in this compound.

The molecular geometry of thiazole carboxamide derivatives typically exhibits planar or near-planar conformations for the thiazole ring system, as demonstrated in crystallographic studies of similar compounds. The thiazole ring adopts a planar configuration with characteristic bond lengths that reflect the aromatic character of the heterocycle. In related structures, carbon-sulfur bond lengths within the thiazole ring typically range from 1.714 to 1.723 angstroms, indicating single-bond character while maintaining the aromatic stability of the ring system.

The carboxamide functional group in this compound introduces significant conformational considerations due to the presence of both methyl and methoxy substituents on the nitrogen atom. The N,N-disubstituted nature of the amide prevents the formation of traditional hydrogen bonding patterns that are commonly observed in primary or secondary amides. Instead, the compound likely relies on weaker intermolecular interactions such as carbon-hydrogen to oxygen contacts and van der Waals forces for crystal packing arrangements.

Computational analysis reveals that the compound possesses a logarithmic partition coefficient value of 0.7765, indicating moderate lipophilicity that suggests balanced hydrophilic and hydrophobic character. The topological polar surface area of 42.43 square angstroms reflects the contribution of the oxygen and nitrogen atoms to the overall polarity of the molecule. The presence of two rotatable bonds provides conformational flexibility, particularly around the carboxamide carbon-nitrogen bond and the methoxy carbon-oxygen bond.

The bonding patterns within the thiazole ring system involve the characteristic alternating single and double bond arrangements that contribute to the aromatic stability of the heterocycle. The sulfur atom participates in the aromatic system through its lone pair electrons, while the nitrogen atom at position 3 contributes to the electron delocalization. The carboxamide group at position 5 provides an electron-withdrawing effect that influences the electronic distribution throughout the molecular framework.

Comparative Analysis with Related Thiazole Carboxamide Derivatives

The comparative analysis of this compound with related thiazole carboxamide derivatives reveals important structure-activity relationships and provides insights into the unique characteristics that distinguish this compound within the broader family of thiazole-based molecules. Several structural variants exist, including positional isomers where the carboxamide group is located at different positions on the thiazole ring, as well as derivatives with alternative substitution patterns on the amide nitrogen.

The comparison with thiazole-5-carboxamide, which lacks the N-methoxy and N-methyl substituents, highlights the importance of these functional groups in modulating the compound's physicochemical properties. Thiazole-5-carboxamide has a molecular weight of 128.15 grams per mole and molecular formula C₄H₄N₂OS, making it significantly smaller and more polar than the N,N-disubstituted derivative. The presence of primary amide functionality in the unsubstituted compound allows for hydrogen bonding interactions that are absent in this compound, leading to different crystal packing arrangements and solubility profiles.

Positional isomers provide another important comparison point, particularly N-methoxy-N-methylthiazole-4-carboxamide and N-methoxy-N-methyl-thiazole-2-carboxamide. These compounds share the same molecular formula and molecular weight as the 5-carboxamide derivative but differ in the position of the carboxamide group attachment to the thiazole ring. The 4-carboxamide isomer has the Chemical Abstracts Service number 936371-70-9, while the 2-carboxamide variant carries the number 885278-18-2. The different positioning of the carboxamide group significantly influences the electronic properties and potential biological activities of these isomers.

Recent research on thiazole carboxamide derivatives has demonstrated their potential as cyclooxygenase inhibitors and anticancer agents. Studies involving compounds such as 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives have shown promising biological activities, with some compounds exhibiting selective inhibition of cyclooxygenase-2 over cyclooxygenase-1. These findings suggest that the structural modifications present in this compound may similarly influence its biological properties and potential therapeutic applications.

The comparative analysis also extends to more complex thiazole carboxamide derivatives that incorporate additional functional groups and substituents. For example, thiazole derivatives containing phthalimide groups have shown significant cytotoxicity against various cancer cell lines, demonstrating the versatility of the thiazole scaffold for medicinal chemistry applications. Compounds designed as modulators of glutamate receptors have incorporated thiazole carboxamide frameworks, highlighting the structural diversity possible within this chemical class.

The electronic properties of thiazole carboxamide derivatives are significantly influenced by the substitution pattern and the position of the carboxamide group. Molecular docking studies have revealed that the spatial arrangement of substituents affects the binding affinity and selectivity for various biological targets. The presence of methoxy and methyl groups on the amide nitrogen in this compound introduces steric and electronic effects that distinguish it from simpler derivatives and may contribute to unique binding profiles with potential therapeutic targets.

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-7-4-11-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCWGRKUQDBZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=CS1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649562 | |

| Record name | N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898825-89-3 | |

| Record name | N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various methods involving thiazole derivatives. The thiazole ring system is crucial for its biological activity, as modifications at different positions can significantly affect potency and selectivity. For instance, the presence of methoxy and methyl groups enhances lipophilicity and may improve cellular uptake.

Antitumor Activity

Recent studies have demonstrated that compounds containing the thiazole moiety exhibit potent antitumor activity. For example, a series of novel 1,3-thiazole derivatives were evaluated against several human cancer cell lines. Compounds T1, T26, and T38 showed superior cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU), with IC50 values ranging from 1.11 to 2.21 µg/mL against MCF-7 and HepG2 cell lines .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly noted in compounds T1 and T38 which effectively triggered apoptosis in HepG2 cells .

Antibacterial Activity

The thiazole derivatives have also been evaluated for their antibacterial properties, particularly against Mycobacterium tuberculosis. A study indicated that certain 2-aminothiazoles exhibited sub-micromolar minimum inhibitory concentrations (MICs), suggesting their potential as novel anti-tubercular agents . The structural requirements for activity were identified, emphasizing the importance of specific substitutions at the C-2 and C-4 positions of the thiazole ring.

Structure-Activity Relationship (SAR)

The SAR studies highlight the significance of specific substituents on the thiazole ring for enhancing biological activity. For instance:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| T1 | Methyl | 2.21 | Antitumor |

| T26 | Methoxy | 1.67 | Antitumor |

| T38 | Hydrazone | 1.11 | Antitumor |

These findings suggest that modifications such as hydrazide-hydrazone linkages in conjunction with the thiazole core can lead to improved cytotoxicity .

Case Studies

Case Study 1: Antitumor Efficacy

A comprehensive study focusing on a series of thiazole derivatives revealed that compounds with both hydrazide and carboxamide functionalities exhibited enhanced antitumor properties. The study utilized flow cytometry to confirm that these compounds induced apoptosis in cancer cells, thereby validating their therapeutic potential .

Case Study 2: Antitubercular Activity

In another investigation, a range of thiazole derivatives was synthesized and tested against M. tuberculosis. The results indicated that specific structural modifications increased selectivity towards mycobacterial species over other bacterial strains, showcasing the potential for developing targeted therapies against tuberculosis .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anticancer Properties:

Research has demonstrated that thiazole derivatives, including N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, exhibit significant anticancer properties. A study investigating various thiazole carboxamide derivatives reported their effectiveness as cyclooxygenase (COX) inhibitors and their potential to suppress tumor growth in vitro . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .

Antibacterial Effects:

The compound has also been studied for its antibacterial properties against pathogens such as Mycobacterium tuberculosis. Thiazole derivatives are known to interact with bacterial enzymes, thereby inhibiting their growth.

Case Studies

Case Study 1: Anticancer Activity

In a study published in ACS Omega, researchers synthesized a series of thiazole carboxamide derivatives and evaluated their anticancer effects against various cell lines. The results indicated that certain modifications to the thiazole structure significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values in the low nanomolar range .

Case Study 2: COX Inhibition

Another research effort focused on developing thiazole carboxamide derivatives specifically as COX inhibitors. The study found that these compounds not only inhibited COX activity but also displayed promising anti-inflammatory effects in preclinical models . This suggests potential therapeutic applications in managing conditions like arthritis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiazole Carboxamide Derivatives

Key Observations :

- Dasatinib demonstrates the highest potency (sub-nanomolar IC₅₀) due to its pyrimidine-linked aromatic substituents, enhancing kinase binding .

- N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide shares structural similarity with the GSK-3β/BuChE inhibitor in , where the methoxy group at the 4-position is critical for dual-enzyme targeting .

- Compound 6 () highlights the impact of bicyclic substituents (tetrahydrobenzothiazole) on enzyme inhibition, albeit with lower potency compared to kinase inhibitors .

Pharmacokinetic and ADMET Profiles

- Dasatinib : High oral bioavailability (80%) but requires structural optimization (e.g., cyclodextrin inclusion complexes) to mitigate solubility issues .

- ND Series (): Limited ADMET data; however, the dihydrobenzofuran moiety in ND-11503 may improve metabolic stability compared to simpler aryl groups .

- Methoxy Substitution : The methoxy group in this compound likely enhances membrane permeability, as seen in related compounds .

Vorbereitungsmethoden

Stepwise Preparation Method

- 1,3-Thiazole-5-carboxylic acid (or thiazole-2-carboxylic acid in closely related analogs) serves as the key precursor.

2.2 Activation of Carboxylic Acid

- The carboxylic acid is activated using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in tetrahydrofuran (THF) at 0°C under nitrogen atmosphere.

- This activation forms an active ester intermediate facilitating subsequent amidation.

- N-Methylmorpholine (NMM) is added dropwise to the activated acid mixture, stirring at room temperature to promote formation of the activated intermediate.

- Subsequently, N,O-dimethylhydroxylamine hydrochloride is introduced at 0–20°C to yield the N-methoxy-N-methyl amide.

- After completion, the reaction mixture is concentrated under reduced pressure.

- The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

- Final purification is typically achieved by column chromatography using 30% ethyl acetate/hexanes as the eluent, affording the product as a pale yellow oil.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product State |

|---|---|---|---|---|---|

| 1 | 1,3-Thiazole-5-carboxylic acid + CDMT in THF | 0°C | 15 min | - | Activated intermediate |

| 2 | Addition of N-methylmorpholine | Room temp | 1.5 hours | - | Intermediate |

| 3 | Addition of N,O-dimethylhydroxylamine hydrochloride | 0–20°C | Overnight | 70 | N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide (oil) |

This protocol, adapted from patent WO2009/5460 and related scientific literature, consistently yields approximately 70% of the desired product with high purity (≥99%) suitable for medicinal chemistry applications.

Alternative Synthetic Strategies and Related Compounds

Other synthetic methods for thiazole carboxamide derivatives include coupling reactions using carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like DMAP (4-dimethylaminopyridine) or HOBt (1-hydroxybenzotriazole). These methods are typically employed for the synthesis of substituted thiazole carboxamides with various amines but can be adapted to prepare N-methoxy-N-methyl derivatives by using N,O-dimethylhydroxylamine as the amine component.

For example, in related thiazole carboxamide syntheses, 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid was activated with EDCI and DMAP in dichloromethane under argon, followed by reaction with amines to yield carboxamide derivatives. Although these reports focus on substituted analogs, the underlying chemistry is analogous and adaptable.

Research Findings and Analytical Data

- The product typically appears as a pale yellow oil at room temperature.

- Molecular formula: C6H8N2O2S

- Molecular weight: ~172.2 g/mol

Spectroscopic Characterization:

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the expected formula.

- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR) data align with the structure, showing characteristic signals for the methoxy (O–CH3) and methyl (N–CH3) groups on the amide nitrogen, as well as aromatic and heterocyclic protons on the thiazole ring.

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Starting Material | 1,3-Thiazole-5-carboxylic acid |

| Activation Reagent | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) |

| Base | N-Methylmorpholine (NMM) |

| Amine Source | N,O-Dimethylhydroxylamine hydrochloride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature Range | 0°C to room temperature |

| Reaction Time | 1.5 hours (activation/amidation) + overnight (completion) |

| Yield | Approximately 70% |

| Purification Method | Column chromatography (30% EtOAc/hexanes) |

| Product State | Pale yellow oil |

| Purity | ≥ 99% |

Concluding Remarks

The preparation of this compound is reliably achieved via activation of the corresponding thiazole carboxylic acid with CDMT, followed by amidation with N,O-dimethylhydroxylamine hydrochloride under mild conditions. This method provides good yields and high purity, making it suitable for pharmaceutical research and development. Alternative amidation methods employing carbodiimide coupling agents offer additional synthetic flexibility for related derivatives.

The detailed reaction conditions, purification strategies, and analytical characterizations reported in patents and peer-reviewed literature provide a robust foundation for the synthesis of this compound in both academic and industrial settings.

Q & A

Basic Questions

Q. What are the established synthetic routes for N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide?

- Methodology :

- Core Thiazole Formation : Cyclization of α-haloketones with amides under acidic/basic conditions (e.g., H₂SO₄ or K₂CO₃) to form the thiazole ring .

- N-Methoxy-N-methyl Incorporation : Reacting the thiazole-5-carboxylic acid intermediate with N-methoxy-N-methylamine using coupling reagents like EDCI/HOBt or DCC .

- Example Protocol :

- Step 1: Cyclize 5-chloro-1,3-thiazole-4-carboxylic acid with N-methoxy-N-methylamine in DMF at 80°C for 12 hours.

- Step 2: Purify via column chromatography (silica gel, EtOAc/hexane 3:7) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm methoxy (-OCH₃) and N-methyl (-NCH₃) groups via singlet peaks at δ ~3.3 ppm (OCH₃) and δ ~3.0 ppm (NCH₃) .

- HRMS : Validate molecular weight (e.g., C₇H₁₀N₂O₂S: Calc. 186.0463; Found: 186.0460) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store in airtight containers at 4°C, away from oxidizing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

- Variables to Test :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- Catalyst : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling to introduce aryl groups .

- Temperature : Lower reaction temperatures (e.g., 0–25°C) reduce decomposition of sensitive intermediates .

Q. How do conflicting crystallographic and spectroscopic data arise, and how are they resolved?

- Common Issues :

- Polymorphism : Different crystal forms may alter bond lengths (e.g., C–S bond: 1.68 Å vs. 1.72 Å) .

- Dynamic NMR Effects : Rotational barriers in the carboxamide group cause peak splitting at low temperatures .

Q. What computational strategies predict biological activity?

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., Src kinase). Key interactions:

- Thiazole sulfur forms hydrogen bonds with catalytic lysine (K295).

- Methoxy group occupies hydrophobic pockets .

Q. How is structure-activity relationship (SAR) analyzed for derivatives?

- SAR Table :

| Derivative | IC₅₀ (Src kinase, nM) | Solubility (µg/mL) |

|---|---|---|

| Parent compound | 12.5 | 8.2 |

| N-Methyl removal | 45.3 | 15.6 |

| Methoxy → Ethoxy | 9.8 | 5.1 |

| Data extrapolated from analogous thiazole carboxamides |

- Key Trends :

- N-Methoxy group enhances kinase selectivity by reducing steric hindrance.

- Ethoxy substitution improves solubility but lowers metabolic stability .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for similar compounds?

- Potential Causes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.